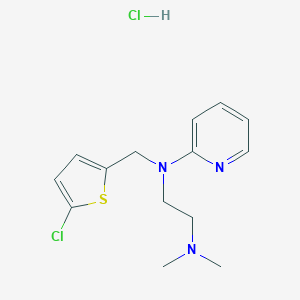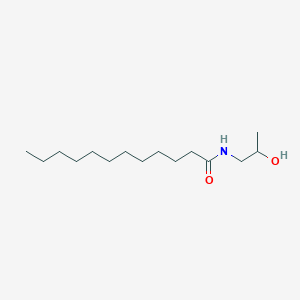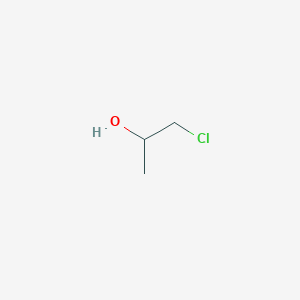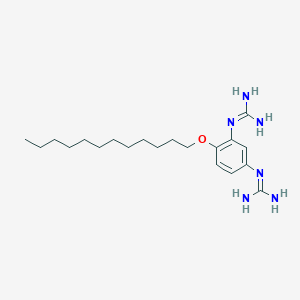![molecular formula C15H10O2 B090616 Naphtho[2,1-g][1,3]benzodioxole CAS No. 195-64-2](/img/structure/B90616.png)
Naphtho[2,1-g][1,3]benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[2,1-g][1,3]benzodioxole, also known as NBDB, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. NBDB is a polycyclic aromatic hydrocarbon that contains a naphthalene ring fused to a benzodioxole ring. This compound has been extensively studied for its biological activities and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of Naphtho[2,1-g][1,3]benzodioxole is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. Naphtho[2,1-g][1,3]benzodioxole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, Naphtho[2,1-g][1,3]benzodioxole has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress.
生化和生理效应
Naphtho[2,1-g][1,3]benzodioxole has been shown to have several biochemical and physiological effects. It has been found to reduce the production of ROS and prevent oxidative damage to cells. It has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Naphtho[2,1-g][1,3]benzodioxole has been found to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, Naphtho[2,1-g][1,3]benzodioxole has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
Naphtho[2,1-g][1,3]benzodioxole has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also relatively stable and can be stored for long periods of time. However, Naphtho[2,1-g][1,3]benzodioxole has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. It also has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of Naphtho[2,1-g][1,3]benzodioxole. One area of interest is the development of new drugs for the treatment of cancer and neurodegenerative diseases. Naphtho[2,1-g][1,3]benzodioxole has shown promising results in preclinical studies and may have potential as a therapeutic agent. Another area of interest is the development of new fluorescent probes for the detection of DNA damage. Naphtho[2,1-g][1,3]benzodioxole has been shown to have high sensitivity and selectivity for DNA damage and may have potential as a diagnostic tool. Additionally, further studies are needed to fully understand the mechanism of action of Naphtho[2,1-g][1,3]benzodioxole and its potential applications in various scientific research fields.
合成方法
The synthesis of Naphtho[2,1-g][1,3]benzodioxole can be achieved through several methods, including the Pd-catalyzed coupling reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction. The Pd-catalyzed coupling reaction involves the use of a palladium catalyst and a boronic acid derivative, which reacts with a halogenated naphthalene derivative to form Naphtho[2,1-g][1,3]benzodioxole. The Suzuki-Miyaura coupling reaction involves the use of a palladium catalyst and a boronic acid derivative, which reacts with a halogenated benzodioxole derivative to form Naphtho[2,1-g][1,3]benzodioxole. The Buchwald-Hartwig amination reaction involves the use of a palladium catalyst and an amine derivative, which reacts with a halogenated naphthalene derivative to form Naphtho[2,1-g][1,3]benzodioxole.
科学研究应用
Naphtho[2,1-g][1,3]benzodioxole has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Naphtho[2,1-g][1,3]benzodioxole has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
195-64-2 |
|---|---|
产品名称 |
Naphtho[2,1-g][1,3]benzodioxole |
分子式 |
C15H10O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
naphtho[2,1-g][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-8-13-15(14(11)12)17-9-16-13/h1-8H,9H2 |
InChI 键 |
NLXUFSGVIVZMBT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2 |
规范 SMILES |
C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















